molecular formula C9H17NO4 B129879 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid CAS No. 13734-31-1

2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid

Cat. No.: B129879
CAS No.: 13734-31-1
M. Wt: 203.24 g/mol
InChI Key: VLHQXRIIQSTJCQ-UHFFFAOYSA-N
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Scientific Research Applications

2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid is extensively used in scientific research, particularly in:

    Chemistry: As a building block in peptide synthesis and organic synthesis.

    Biology: In the study of protein structure and function.

    Medicine: For the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of pharmaceuticals and fine chemicals.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Biochemical Analysis

Biochemical Properties

2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid is an alanine derivative that interacts with several enzymes and proteins. It is commonly used in the synthesis of peptides, where it acts as a protecting group for the amino group. This compound interacts with enzymes involved in peptide bond formation, such as peptidyl transferases, and can influence the activity of these enzymes by protecting the amino group from unwanted reactions . Additionally, it can interact with other biomolecules, such as aminoacyl-tRNA synthetases, which play a crucial role in protein synthesis.

Cellular Effects

This compound has various effects on cellular processes. It can influence cell signaling pathways by modifying the availability of amino acids for protein synthesis. This compound can also affect gene expression by altering the levels of specific amino acids within the cell, which can impact the synthesis of proteins involved in gene regulation . Furthermore, it can influence cellular metabolism by affecting the availability of alanine, which is a key amino acid in metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis. It binds to the amino group of alanine, preventing unwanted reactions during peptide bond formation. This compound can also inhibit or activate enzymes involved in protein synthesis by modifying the availability of amino acids . Additionally, it can influence gene expression by altering the levels of specific amino acids within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade over time, especially when exposed to high temperatures or moisture . Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro settings where it is used in peptide synthesis.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, it can effectively protect the amino group during peptide synthesis without causing significant toxicity . At high doses, it can have toxic effects, including adverse impacts on cellular function and metabolism. Threshold effects have been observed, where the compound’s protective effects are maximized at specific dosages, beyond which toxicity increases.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to amino acid metabolism. It interacts with enzymes such as aminoacyl-tRNA synthetases, which are crucial for protein synthesis . This compound can also affect metabolic flux by altering the availability of alanine and other amino acids, which can impact the overall metabolic balance within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can also accumulate in specific cellular compartments, depending on its interactions with other biomolecules.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its role in peptide synthesis and its interactions with other biomolecules within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid typically involves the protection of the amino group of alanine with a tert-butoxycarbonyl group. One common method involves the reaction of alanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various protected and deprotected amino acids, peptides, and other organic compounds .

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butoxycarbonyl)-L-alanine
  • N-(tert-Butoxycarbonyl)-glycine
  • N-(tert-Butoxycarbonyl)-valine

Uniqueness

2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid is unique due to its specific structure, which includes a methyl group on the amino nitrogen. This structural feature imparts distinct reactivity and steric properties, making it valuable in specific synthetic applications .

Properties

IUPAC Name

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-6(7(11)12)10(5)8(13)14-9(2,3)4/h6H,1-5H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLHQXRIIQSTJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001237961
Record name N-[(1,1-Dimethylethoxy)carbonyl]-N-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13734-31-1
Record name N-[(1,1-Dimethylethoxy)carbonyl]-N-methylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13734-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-N-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl](methyl)amino}propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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